molecular formula C18H14ClN3O2S B2507572 N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide CAS No. 1207024-35-8

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide

Cat. No.: B2507572
CAS No.: 1207024-35-8
M. Wt: 371.84
InChI Key: PSCIWKBMILNQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form the thiophene ring . The urea linkage is then introduced through a reaction with an isocyanate derivative, and the chlorophenyl group is added via a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or chlorophenyl moieties.

Scientific Research Applications

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives and urea-containing compounds. Similar compounds include:

    Thiophene-2-carboxamide: Lacks the urea and chlorophenyl groups, resulting in different chemical properties and applications.

    N-(2-(3-(2-bromophenyl)ureido)phenyl)thiophene-3-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.

    N-(2-(3-(2-chlorophenyl)ureido)phenyl)furan-3-carboxamide: Contains a furan ring instead of a thiophene ring, leading to different electronic and steric properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-13-5-1-2-6-14(13)21-18(24)22-16-8-4-3-7-15(16)20-17(23)12-9-10-25-11-12/h1-11H,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCIWKBMILNQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.